Obeticholic acid - 459789-99-2

Obeticholic acid

Catalog Number: EVT-278472
CAS Number: 459789-99-2
Molecular Formula: C26H44O4
Molecular Weight: 420.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Obeticholic acid (6α-ethyl-chenodeoxycholic acid) is a semi-synthetic bile acid derivative [, , ]. It acts as a potent and selective agonist of the farnesoid X receptor (FXR) [, , , , , , , ]. FXR is a nuclear receptor highly expressed in the liver and intestine, playing a key role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammatory responses [, , , , , ]. Obeticholic acid has been investigated for its therapeutic potential in various liver diseases, including primary biliary cholangitis (PBC), non-alcoholic fatty liver disease (NAFLD), and portal hypertension [, , , , , , , , , , ].

Future Directions
  • Personalized Medicine: Investigating genetic markers associated with response to obeticholic acid could personalize treatment strategies for patients with NAFLD [].
  • Combination Therapies: Evaluating the efficacy and safety of obeticholic acid in combination with other agents targeting different disease pathways may further enhance its therapeutic benefits [].
  • Long-Term Outcomes: Conducting long-term studies is crucial to assess the durability of obeticholic acid’s effects and its impact on clinical outcomes, such as liver transplantation or mortality [, ].
  • Mechanism of Action: Further elucidating the molecular mechanisms underlying the beneficial effects of obeticholic acid will pave the way for developing more targeted and effective therapies [, ].

Chenodeoxycholic acid (CDCA)

  • Compound Description: Chenodeoxycholic acid (CDCA) is a naturally occurring bile acid that acts as a farnesoid X receptor (FXR) ligand. [] CDCA is structurally similar to obeticholic acid, with the primary difference being the presence of an ethyl group at the 6α position in obeticholic acid. []
  • Relevance: CDCA is a natural precursor to obeticholic acid and shares its ability to activate FXR, albeit with lower potency. [] Studies have shown that CDCA, like obeticholic acid, can ameliorate experimental autoimmune encephalomyelitis (EAE) in mice by suppressing lymphocyte activation, modulating T-cell populations, and reducing VLA-4 expression. []

Glycocholic acid

  • Relevance: Glycocholic acid represents a class of bile acid conjugates that play a crucial role in bile acid homeostasis. While not directly investigated in these papers, understanding the metabolism and activity of bile acid conjugates is crucial when studying the effects of obeticholic acid, as its glycine conjugate, glycoobeticholic acid, is a major metabolite. []

Glyco-obeticholic acid

  • Relevance: As a major metabolite of obeticholic acid, glyco-obeticholic acid likely contributes to its overall pharmacological effects. [] Understanding its pharmacokinetic properties is crucial for optimizing obeticholic acid dosing and interpreting its clinical efficacy. []

Taurocholic acid

  • Relevance: Taurocholic acid represents another class of bile acid conjugates crucial for bile acid homeostasis. While not directly studied in these papers, the taurine conjugate of obeticholic acid is a known metabolite. [] Understanding the behavior of taurocholic acid can provide insights into the metabolism and potential effects of obeticholic acid conjugates. []

Taurine-bound bile acids

  • Relevance: Elevated levels of taurine-bound bile acids in the liver are associated with high-fat diet-induced NAFLD. [] Obeticholic acid treatment was found to reduce the concentration of these bile acids, contributing to its protective effect against NAFLD. []

Ursodeoxycholic acid (UDCA)

  • Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid used as a first-line treatment for primary biliary cholangitis (PBC). [, , , ] It improves liver function and delays disease progression in many patients.
Source and Classification

Obeticholic acid is classified as a bile acid analog and is chemically identified as (4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. It is synthesized from 3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid through various chemical reactions involving reduction and purification processes .

Synthesis Analysis

Methods of Synthesis

The synthesis of obeticholic acid involves several key steps:

  1. Starting Material: The synthesis begins with 3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid.
  2. Reduction Reaction: Sodium borohydride is commonly used for the reduction of the keto group to form the corresponding alcohol.
  3. Purification: The product is purified using high-performance liquid chromatography to isolate obeticholic acid from by-products .

Technical Details

The efficiency of the synthesis can be enhanced by optimizing reaction conditions such as temperature and solvent choice. High-performance liquid chromatography coupled with mass spectrometry is often employed to monitor the reaction progress and ensure purity .

Molecular Structure Analysis

Structure

Obeticholic acid has a complex molecular structure characterized by multiple chiral centers. Its structural formula can be represented as follows:

C27H46O3C_{27}H_{46}O_3

This indicates that it consists of 27 carbon atoms, 46 hydrogen atoms, and 3 oxygen atoms.

Data

The molecular weight of obeticholic acid is approximately 414.66 g/mol. The compound exhibits specific stereochemistry due to its multiple chiral centers which are critical for its biological activity .

Chemical Reactions Analysis

Reactions

Obeticholic acid participates in various chemical reactions typical of bile acids. These include:

  1. Hydrolysis: Under acidic conditions, obeticholic acid can undergo hydrolysis to yield its corresponding alcohol.
  2. Conjugation: It can form conjugates with amino acids like glycine or taurine in physiological conditions.

Technical Details

The stability of obeticholic acid under different pH levels is crucial for its therapeutic efficacy. Studies have demonstrated that it remains stable in physiological pH but may degrade under extreme acidic or alkaline conditions .

Mechanism of Action

Process

Obeticholic acid exerts its effects primarily through activation of the farnesoid X receptor. Upon binding to this receptor:

  1. Gene Regulation: It modulates the expression of genes involved in bile acid synthesis and transport.
  2. Metabolic Effects: This leads to reduced bile acid synthesis in the liver and enhanced clearance from the bloodstream.

Data

Clinical studies have shown that treatment with obeticholic acid results in significant reductions in liver enzymes and improvements in liver histology among patients with liver diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Obeticholic acid typically appears as a white to off-white crystalline powder.
  • Solubility: It is slightly soluble in water but soluble in organic solvents such as methanol and ethanol.

Chemical Properties

  • Melting Point: The melting point ranges from 200°C to 205°C.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture .
Applications

Scientific Uses

Obeticholic acid is primarily used in clinical settings for treating liver diseases such as:

  1. Primary Biliary Cholangitis: It helps improve liver function tests and reduces symptoms.
  2. Nonalcoholic Steatohepatitis: Clinical trials indicate it may reduce liver inflammation and fibrosis.

Additionally, ongoing research explores its potential applications in metabolic syndrome and cardiovascular diseases due to its effects on lipid metabolism .

Synthesis and Development of Obeticholic Acid

Rational Design of 6α-Ethyl-Chenodeoxycholic Acid Derivatives

The molecular design of obeticholic acid (OCA) emerged from strategic modifications of the endogenous farnesoid X receptor (FXR) ligand chenodeoxycholic acid (CDCA). Researchers identified that CDCA’s modest FXR agonism (EC₅₀ = 10–50 μM) stemmed from suboptimal interactions within the ligand-binding domain (LBD). X-ray crystallography revealed a hydrophobic pocket adjacent to the steroid core’s C6 position, prompting the hypothesis that alkylation at this site could enhance binding affinity [1] [4]. Introducing a 6α-ethyl group generated 6α-ethyl-chenodeoxycholic acid (6-ECDCA), later designated obeticholic acid. This ethyl extension:

  • Improved hydrophobic interactions with Phe288 and Met287 residues in the FXR LBD
  • Increased steric shielding against metabolic degradation at C6
  • Enhanced potency 100-fold over CDCA (EC₅₀ ≈ 100 nM) [1] [4]

The 6α stereochemistry was critical; β-configuration abolished activity due to suboptimal pocket occupancy. Additionally, retention of the 3α,7α-dihydroxy configuration preserved hydrogen-bonding networks with Tyr358 and His451 residues, while C24 carboxylate maintained ionic pairing with Arg331 [1] [7].

Table 1: Impact of Structural Modifications on FXR Agonist Potency

CompoundC6 ModificationEC₅₀ (μM)Relative Potency vs. CDCA
CDCANone10–501x
6α-Methyl-CDCAα-Methyl5.25–10x
6α-Ethyl-CDCA (OCA)α-Ethyl0.1100–500x
6β-Ethyl-CDCAβ-Ethyl>100<0.1x

Structure-Activity Relationship (SAR) Optimization for FXR Selectivity

SAR studies extended beyond the steroidal scaffold to optimize selectivity, metabolic stability, and physicochemical properties. Key discoveries included:

  • Side chain modifications: Conversion of C24 carboxylate to carbamate derivatives (e.g., 23-N-(carbocinnamyloxy)-24-nor derivatives) yielded partial agonists/antagonists. This demonstrated the "back door pocket" in FXR’s LBD, enabling functional selectivity [1] [5].
  • Non-steroidal chemotypes: Isoxazole-based GW4064 (EC₅₀ ≈ 0.1 μM) revealed biphenyl motifs as privileged FXR-binding elements. Subsequent optimization produced clinical candidates (e.g., tropifexor), though OCA retained superior in vivo efficacy in cholestatic models [5] [8].
  • Scaffold hopping: Pyrrole-3-carboxylate derivatives (e.g., compound 20) exhibited antagonism (IC₅₀ = 8 μM), while adamantyl-piperazine hybrids (XJ034 derivatives) achieved nanomolar agonism through rigid hydrophobic domain occupancy [5] [8].

Table 2: Key FXR Ligand Chemotypes and Their Pharmacological Profiles

ChemotypeRepresentative CompoundEC₅₀/IC₅₀Efficacy (%)Selectivity Notes
Bile Acid (Steroidal)Obeticholic acid0.1 μM100% (Full agonist)>100x selectivity over TGR5
IsoxazoleGW40640.15 μM98%PPARα cross-reactivity
Pyrrole-3-carboxylateCompound 20IC₅₀ = 8 μMAntagonistFXR-specific
Adamantyl-piperazineCompound 10a0.04 μM92%No PPAR/TGR5 activation

Semi-Synthetic Pathways and Scalability Challenges

OCA’s synthesis from CDCA involves multistep chemical transformations with critical regioselectivity and stereochemistry challenges:

  • Selective oxidation: CDCA’s axial 7α-OH is oxidized to ketone using pyridinium chlorochromate (PCC) in CHCl₃/CH₂Cl₂ (82% yield). The equatorial 3α-OH remains intact due to kinetic preference for oxidizing axial alcohols [4].
  • C6 alkylation:
  • 3-OH protection as tetrahydropyran (THP) ether
  • Enolate formation with LDA/HMPA at –78°C
  • Ethylation via iodoethane (ethyl bromide gave lower yields)
  • THP deprotection with pyridinium p-toluenesulfonate (PPTS) [4]
  • Stereoselective reduction: NaBH₄ reduces 7-keto to 7α-OH with high diastereoselectivity (>20:1 α:β) due to β-face steric hindrance [4].

Scalability hurdles included:

  • Low yielding steps: Classical routes had ≤3% overall yield due to over-oxidation and poor alkylation efficiency [4].
  • Purification complexity: Chromatography was needed to remove 3,7-diketo byproducts [7].
  • Improved synthesis: Optimized by Lancaster et al. achieved 20% yield via:
  • PCC oxidation (82%)
  • LDA/HMPA/ethyl iodide alkylation (65%)
  • One-pot deprotection/reduction [4] [7].

Patent Landscape and Intellectual Property Strategies

Intercept Pharmaceuticals secured robust IP protection for OCA through composition-of-matter, synthesis, and formulation patents:

  • Core compound patents: US10047117B2 covers OCA (6α-ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid) and derivatives until 2032 [7] [10].
  • Crystalline forms: US10758549B2 protects anhydrous Form 1 (melting point 120–125°C) and hydrates, critical for stability and bioavailability [3].
  • Synthetic methods: Patents exemplify high-yield routes (e.g., direct crystallization avoiding chromatography) and impurity controls (e.g., <0.1% 3-deoxy analogues) [7].
  • Formulation patents: Lipid-based solid dispersions (US10052337) enhance dissolution – crucial for OCA’s low aqueous solubility (0.13 mg/mL) [3] [10].

Patent strategies involved:

  • Term extension: Pediatric exclusivity added 6 months to NDA 207999
  • Global protection: Family members in 25 countries (e.g., AR104427, AU2016255045)
  • Therapeutic use claims: Covering PBC, NASH, and bile acid diarrhea [7] [10].

Table 3: Key Patents Protecting Obeticholic Acid

Patent NumberFocusKey ClaimsExpirationStrategic Importance
US10047117B2Compound & DerivativesC6-ethyl bile acids, synthesis intermediates2032Core composition protection
US10758549B2Crystalline FormsAnhydrous Form 1, hydrates2034Blocks generic formulations
US10052337FormulationsSolid dispersions, tablet compositions2035Overcomes solubility limitations
US10047117B2Synthetic MethodsHigh-yield alkylation (>60%), purification2032Manufacturing advantage

Properties

CAS Number

459789-99-2

Product Name

Obeticholic acid

IUPAC Name

(4R)-4-[(3R,5S,6R,7R,10S,13R,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19?,20?,21+,23?,24-,25-,26-/m1/s1

InChI Key

ZXERDUOLZKYMJM-AMGBFIHRSA-N

SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

6-ECDCA
6-ethyl chenodeoxycholic acid
6-ethyl-3,7-dihydroxycholan-24-oic acid
6-ethylchenodeoxycholic acid
6alpha-ethyl-3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid
6alpha-ethyl-chenodeoxycholic acid
6ECDCA
cholan-24-oic acid, 6-ethyl-3,7-dihydroxy-, (3alpha,5beta,6alpha,7alpha)-
DSP-1747
DSP1747
INT 747
INT-747
INT747
obeticholic acid
Ocaliva

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3[C@@H]1O)[C@H](C)CCC(=O)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.